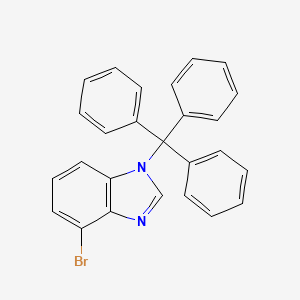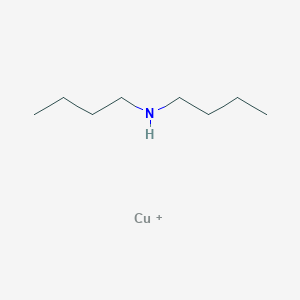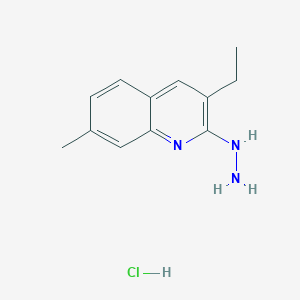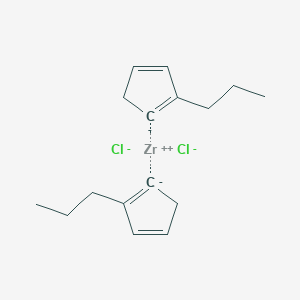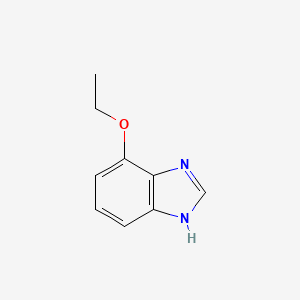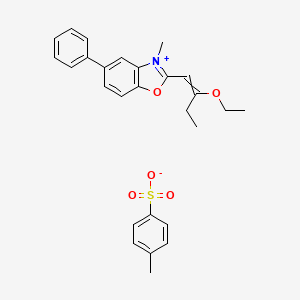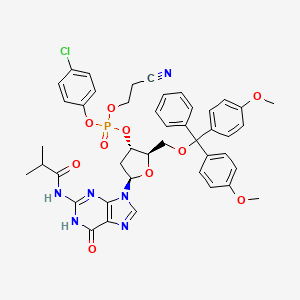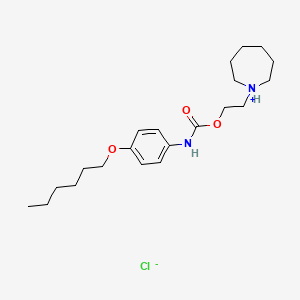
4-Bromo-8-fluoro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-8-fluoro-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
4-Bromo-8-fluoro-2-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form various quinoline derivatives.
Cross-Coupling Reactions: The presence of halogen atoms allows for cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and organometallic compounds. The major products formed from these reactions are often quinoline derivatives with enhanced biological activities .
Scientific Research Applications
4-Bromo-8-fluoro-2-phenylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals with antibacterial, antineoplastic, and antiviral activities.
Biological Research: It serves as an enzyme inhibitor and is used in studies related to enzyme activity and inhibition.
Industrial Applications: The compound is used in the production of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mechanism of Action
The mechanism of action of 4-Bromo-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological processes essential for the survival and proliferation of microorganisms . The incorporation of fluorine atoms enhances the compound’s biological activity and stability .
Comparison with Similar Compounds
4-Bromo-8-fluoro-2-phenylquinoline can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a fluorine atom and exhibit broad-spectrum antibacterial activity.
Flosequinan: A drug used for treating heart diseases, also containing a quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1189105-89-2 |
|---|---|
Molecular Formula |
C15H9BrFN |
Molecular Weight |
302.14 g/mol |
IUPAC Name |
4-bromo-8-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H |
InChI Key |
IWEVVKWWJQKGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
